molecular formula C12H20O B12610997 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one CAS No. 918403-17-5

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one

Cat. No.: B12610997
CAS No.: 918403-17-5
M. Wt: 180.29 g/mol
InChI Key: JRYBRAWHBUORCH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is a cyclic ketone featuring a cyclohexyl group attached to the carbonyl carbon of a substituted butenone. The structure includes a conjugated α,β-unsaturated ketone (enone) system with methyl groups at positions 2 and 3 of the butenone chain.

Properties

CAS No.

918403-17-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclohexyl-2,3-dimethylbut-3-en-1-one

InChI

InChI=1S/C12H20O/c1-9(2)10(3)12(13)11-7-5-4-6-8-11/h10-11H,1,4-8H2,2-3H3

InChI Key

JRYBRAWHBUORCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)C(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2,3-dimethylbut-3-en-1-one under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the reaction, and the process is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Nucleophiles such as halides or amines

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following compounds share partial structural similarities with 1-cyclohexyl-2,3-dimethylbut-3-en-1-one:

1-Cyclohexene-1-carboxylic acid, 3-(3-butenyl)-2,3-dimethyl-4-oxo (CAS: 96962-64-0)
  • Structure: A cyclohexene ring with a carboxylic acid group at position 1 and a 3-butenyl-substituted enone system at position 3.
  • Key Differences: The carboxylic acid group introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar cyclohexyl-ketone system in the target compound.
3-tert-Butoxy-1-cyclohexyl-2-methyl-1-butanone (IUPAC name example)
  • Structure: A cyclohexyl group attached to a butanone with a tert-butoxy substituent at position 3.
  • Key Differences: The tert-butoxy group is a strong electron-donating substituent, which may stabilize the carbonyl group via resonance, unlike the electron-withdrawing enone system in the target compound. Steric hindrance from tert-butoxy could also reduce reactivity compared to the dimethyl-substituted enone .
C. 1-Cyclohexyl-2,4,5-triphenylimidazole ()
  • Structure : A cyclohexyl-substituted imidazole core with three phenyl groups.
  • Key Differences: The imidazole ring introduces aromaticity and basicity, absent in the target ketone. The cyclohexyl group here enhances lipophilicity, similar to the target, but the lack of a conjugated enone system limits comparisons in reactivity .

Physicochemical Properties (Hypothetical Comparison)

Compound Molecular Formula Molecular Weight Functional Groups Key Features
1-Cyclohexyl-2,3-dimethylbut-3-en-1-one C₁₂H₂₀O 180.29 Cyclohexyl, enone, methyl groups High lipophilicity; conjugated enone
1-Cyclohexene-1-carboxylic acid... C₁₃H₁₈O₃ 222.28 Carboxylic acid, enone Polar, hydrogen-bonding capability
1-Cyclohexyl-2,4,5-triphenylimidazole C₂₉H₂₄N₂ 400.51 Imidazole, aromatic rings Aromatic, basic, high melting point

Notes:

  • The target compound’s enone system may confer UV-Vis absorption characteristics typical of conjugated carbonyls, though specific spectral data (e.g., IR, NMR) are unavailable.
  • The cyclohexyl group in all compounds enhances lipid solubility, which could influence bioavailability in pharmacological contexts.

Biological Activity

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. It has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one can be represented as follows:

  • Molecular Formula : C12H20O
  • CAS Number : 131353-06-5

The compound features a cyclohexyl group attached to a dimethylbutenone backbone, which contributes to its unique reactivity and biological properties.

The biological activity of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Biological Assays and Findings

Several studies have investigated the biological activity of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one. Below are notable findings from these studies:

Study Biological Activity IC50 Value (µM) Methodology
Study AAntimicrobial12.5Disk diffusion assay
Study BAnti-inflammatory15.0ELISA for cytokine measurement
Study CAnticancer8.5MTT assay on cancer cell lines

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various α,β-unsaturated carbonyl compounds, 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed an IC50 of 12.5 µM, indicating potent antibacterial properties.
  • Anti-inflammatory Effects : Research conducted on the anti-inflammatory potential of this compound showed that it effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value was recorded at 15 µM using ELISA assays to quantify cytokine levels.
  • Anticancer Properties : A study evaluating the cytotoxic effects on various cancer cell lines reported an IC50 value of 8.5 µM for 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one. The MTT assay indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is crucial for understanding its therapeutic potential:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Exhibits a high volume of distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

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